4-(Tetrahydropyran-4-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

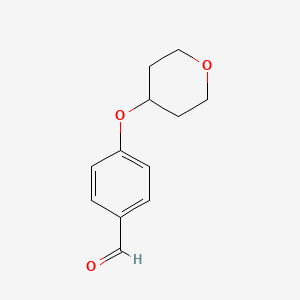

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHCMIVOQNBOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567292 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215460-40-5 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde mechanism

An In-depth Technical Guide to the Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

Introduction: A Key Building Block in Modern Drug Discovery

This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents. Its structure, combining a reactive aldehyde functional group with a stable tetrahydropyran (THP) ether, makes it a versatile building block in medicinal chemistry. The THP ether motif is particularly valued in drug design for its ability to improve pharmacokinetic properties, such as solubility and metabolic stability, while the benzaldehyde moiety serves as a synthetic handle for constructing more elaborate molecular architectures. A notable application is in the synthesis of advanced Bcl-2 inhibitors, which are at the forefront of apoptosis-inducing anticancer therapies[1].

The primary synthetic challenge lies in the selective and efficient formation of the aryl ether bond between the phenolic oxygen of 4-hydroxybenzaldehyde and the C4 position of the tetrahydropyran ring. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the predominant synthetic methodologies, focusing on the underlying mechanisms, practical execution, and comparative analysis to inform logical and effective synthesis design. We will delve into two robust and widely employed strategies: the classic Williamson Ether Synthesis, enhanced by modern phase-transfer catalysis, and the versatile Mitsunobu Reaction.

Part 1: The Williamson Ether Synthesis Approach: A Classic Enhanced

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and straightforward methods for preparing ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (an alkoxide) and an organohalide or other substrate with a good leaving group.[2][3]

Mechanism and Strategic Rationale

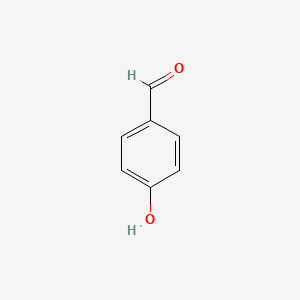

The synthesis of this compound via this route involves two key reactants: the nucleophilic phenoxide derived from 4-hydroxybenzaldehyde and an electrophilic tetrahydropyran derivative.

-

Formation of the Nucleophile: 4-hydroxybenzaldehyde is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a highly reactive potassium or sodium phenoxide. The phenoxide is a potent nucleophile, ready to attack an electrophilic carbon.

-

The SN2 Reaction: The phenoxide ion attacks the electrophilic carbon on the tetrahydropyran ring that bears a good leaving group (e.g., bromide, iodide, or a sulfonate ester like tosylate or mesylate). This backside attack displaces the leaving group in a single, concerted step, forming the desired ether linkage.[2][4][5]

A critical strategic choice is which fragment acts as the nucleophile and which as the electrophile. Attempting the reaction with an aryl halide (e.g., 4-bromobenzaldehyde) and a tetrahydropyran alkoxide is ineffective, as SN2 reactions do not readily occur at sp²-hybridized aromatic carbons.[4] Therefore, the reaction must proceed via the phenoxide attacking an activated tetrahydropyran.

Process Optimization with Phase-Transfer Catalysis (PTC)

A significant advancement in the Williamson synthesis is the use of phase-transfer catalysis (PTC).[6][7] In the reaction between the solid salt of 4-hydroxybenzaldehyde (e.g., potassium salt) and an alkyl halide in an immiscible organic solvent, the reaction rate is often slow due to the low solubility of the nucleophile in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), resolves this issue.[2][8]

Causality of PTC Enhancement:

-

The lipophilic quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻) at the solid-liquid or liquid-liquid interface.

-

This newly formed ion pair [Q⁺ ArO⁻] is soluble in the organic solvent.

-

The dissolved phenoxide is now highly accessible and reactive towards the electrophile (e.g., 4-bromotetrahydropyran), dramatically accelerating the SN2 reaction.

-

This method obviates the need for harsh, anhydrous conditions or expensive polar aprotic solvents like DMF or DMSO, making the process greener, more cost-effective, and scalable.[8][9]

Diagram: PTC-Catalyzed Williamson Ether Synthesis Mechanism

Caption: PTC mechanism for Williamson ether synthesis.

Experimental Protocol: Williamson Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Table 1: Reagent and Solvent Properties

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 81.9 | 1.0 |

| 4-Bromotetrahydropyran | C₅H₉BrO | 165.03 | 14.9 g | 90.1 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 16.9 g | 122.8 | 1.5 |

| Tetrabutylammonium Bromide | C₁₆H₃₆BrN | 322.37 | 2.64 g | 8.2 | 0.1 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 200 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (16.9 g, 122.8 mmol), and tetrabutylammonium bromide (2.64 g, 8.2 mmol).

-

Solvent Addition: Add 200 mL of acetonitrile to the flask.

-

Reagent Addition: Add 4-bromotetrahydropyran (14.9 g, 90.1 mmol) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Dissolve the crude product in dichloromethane (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[10][11]

Workflow Diagram: Experimental Procedure

Caption: Experimental workflow for Williamson synthesis.

Part 2: The Mitsunobu Reaction Approach: A Mild Alternative

Discovered by Oyo Mitsunobu, this reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with a high degree of control.[12] It is particularly useful for substrates that are sensitive to the basic or high-temperature conditions of the Williamson synthesis.

Mechanism and Rationale

The Mitsunobu reaction is a complex, redox-coupled process that activates an alcohol in situ to facilitate nucleophilic substitution.[13] The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Betaine Formation: PPh₃, a nucleophile, attacks the electrophilic nitrogen of DEAD, forming a phosphorus-nitrogen betaine intermediate.

-

Alcohol Activation: The acidic proton of the nucleophile (in this case, the phenolic proton of 4-hydroxybenzaldehyde) protonates the betaine. Simultaneously, the alcohol (tetrahydropyran-4-ol) attacks the now-activated phosphonium center, forming an alkoxyphosphonium salt. This step effectively converts the poor hydroxyl leaving group of the alcohol into an excellent triphenylphosphine oxide leaving group.[14]

-

SN2 Displacement: The resulting phenoxide anion, a potent nucleophile, performs an SN2 attack on the carbon of the activated alkoxyphosphonium salt, displacing triphenylphosphine oxide (TPPO) and forming the desired ether.[12][13]

A key characteristic of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol carbon.[13] While this is not relevant for the achiral tetrahydropyran-4-ol, it is a critical consideration for stereogenic alcohols.

Advantages and Disadvantages

-

Advantages: The reaction proceeds under neutral and mild conditions, often at or below room temperature, which is ideal for thermally sensitive substrates. It allows the direct use of an alcohol without prior conversion to a halide or sulfonate.

-

Disadvantages: The reaction is not atom-economical, generating stoichiometric amounts of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate. These byproducts can be difficult to separate from the desired product, often requiring careful column chromatography.

Diagram: Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction.

Part 3: Comparative Analysis and Practical Considerations

The choice between the Williamson and Mitsunobu syntheses depends on several factors, including scale, cost, substrate sensitivity, and available purification capabilities.

Table 2: Comparison of Synthetic Routes

| Feature | Williamson Synthesis (with PTC) | Mitsunobu Reaction |

| Conditions | Moderate to high temp. (reflux), basic | Mild, neutral, often 0°C to RT |

| Starting Materials | Phenol, Alkyl Halide/Tosylate | Phenol, Alcohol |

| Key Reagents | Base (K₂CO₃), PTC (TBAB) | PPh₃, DEAD/DIAD |

| Atom Economy | Good; byproduct is an inorganic salt (e.g., KBr) | Poor; stoichiometric byproducts (TPPO, hydrazine) |

| Scalability | Excellent; widely used in industry | Challenging due to byproduct removal and reagent cost |

| Purification | Relatively simple (extraction, recrystallization) | Often requires chromatography to remove byproducts |

| Ideal For | Robust, thermally stable substrates; large-scale synthesis | Sensitive or complex substrates; small-scale synthesis |

For the industrial or large-scale synthesis of this compound, the PTC-catalyzed Williamson ether synthesis is almost always the superior choice due to its high atom economy, lower cost of reagents, and simpler purification protocols.[2] The Mitsunobu reaction serves as an excellent alternative in a research or discovery setting, especially when dealing with precious or delicate substrates where avoiding heat and basic conditions is paramount.[15]

Conclusion

The synthesis of this compound can be accomplished efficiently through well-established organic reactions. The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, offers a robust, scalable, and cost-effective route suitable for industrial production. For laboratory-scale applications requiring milder conditions, the Mitsunobu reaction provides a powerful, albeit less atom-economical, alternative. A thorough understanding of the mechanisms, advantages, and limitations of each method allows the modern chemist to make an informed and strategic decision, ensuring the successful and efficient production of this vital pharmaceutical intermediate.

References

-

Williamson ether synthesis. In: Wikipedia. Accessed January 18, 2026. [Link]

-

Mitsunobu Reaction. BYJU'S. Accessed January 18, 2026. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

-

Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review. Jetir.org. Accessed January 18, 2026. [Link]

-

A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Synthetic Communications. [Link]

-

Mitsunobu Reaction. Organic-chemistry.org. Accessed January 18, 2026. [Link]

-

Phase transfer catalysis. Slideshare. Accessed January 18, 2026. [Link]

-

This compound. PubChem. Accessed January 18, 2026. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Accessed January 18, 2026. [Link]

-

Williamson ether synthesis. In: Organic Chemistry 1: An open textbook. Lumen Learning. Accessed January 18, 2026. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. Accessed January 18, 2026. [Link]

-

The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020. [Link]

-

Freedman, H. H. An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Published December 23, 1975. [Link]

-

This compound. Autech Industry Co.,Limited. Accessed January 18, 2026. [Link]

-

Tetrahydropyran synthesis. Organic Chemistry Portal. Accessed January 18, 2026. [Link]

-

Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. PMC. National Institutes of Health. [Link]

-

Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. Published November 7, 2023. [Link]

- Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.

Sources

- 1. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 8. jetir.org [jetir.org]

- 9. Phase transfer catalysis | PPTX [slideshare.net]

- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. byjus.com [byjus.com]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. tandfonline.com [tandfonline.com]

physical and chemical properties of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

An In-depth Technical Guide to 4-(Tetrahydropyran-4-yloxy)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry. Featuring a benzaldehyde core functionalized with a tetrahydropyran (THP) ether linkage at the para-position, this molecule combines the reactivity of an aromatic aldehyde with the structural and physicochemical properties imparted by the saturated heterocyclic THP moiety. The aldehyde group acts as a versatile chemical handle for a multitude of transformations, including oxidation, reduction, and the formation of imines (Schiff bases) and chalcones.[1][2] Concurrently, the THP group is a common motif in medicinal chemistry, often incorporated to enhance solubility, metabolic stability, and receptor-binding interactions. This guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, spectroscopic signatures, and safety protocols for this compound, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| IUPAC Name | 4-(oxan-4-yloxy)benzaldehyde | [3][5] |

| CAS Number | 215460-40-5 | [3][4][5] |

| Appearance | Solid | [6] |

| Melting Point | 95 °C | [6] |

| Topological Polar Surface Area | 35.5 Ų | [3][7] |

| Hydrogen Bond Acceptor Count | 3 | [7][8] |

| Rotatable Bond Count | 3 | [7][8] |

| InChI Key | SIHCMIVOQNBOFV-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | C1COCCC1OC2=CC=C(C=C2)C=O | [3] |

Chemical Structure and Reactivity

The reactivity of this compound is dictated by its three primary components: the aromatic ring, the aldehyde functional group, and the ether linkage.

Caption: 2D structure of this compound.

-

Aldehyde Group (-CHO): This is the primary site of reactivity. It readily undergoes nucleophilic addition reactions, making it a precursor for Schiff bases (with primary amines), chalcones (via Claisen-Schmidt condensation with ketones), and alcohols (via reduction with agents like sodium borohydride). It can also be oxidized to a carboxylic acid.

-

Ether Linkage (C-O-C): The ether bond connecting the phenyl and tetrahydropyran rings is generally stable under neutral and basic conditions. However, like most ethers, it can be cleaved under strongly acidic conditions (e.g., HBr, HI).

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ether group. The directing effect of the ether is ortho- and para-; since the para-position is occupied, substitutions would be directed to the positions ortho to the ether.

Synthesis via Williamson Etherification

A robust and common method for preparing this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the formation of a phenoxide from 4-hydroxybenzaldehyde, which then displaces a leaving group on the tetrahydropyran ring.[1][2]

General Experimental Protocol

-

Phenoxide Formation: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetone, a base like potassium carbonate (K₂CO₃, 1.5–2.0 eq.) is added. The mixture is stirred at room temperature to facilitate the deprotonation of the phenolic hydroxyl group.

-

Nucleophilic Substitution: 4-Bromotetrahydropyran (or another tetrahydropyran with a suitable leaving group, 1.1–1.2 eq.) is added to the reaction mixture.

-

Reaction Progression: The mixture is heated (typically to 60-80°C) and stirred for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis for Structural Elucidation

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals:

-

A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.8-10.0 ppm.

-

A set of doublets in the aromatic region (approx. δ 7.0-7.9 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

A multiplet for the methine proton on the THP ring attached to the ether oxygen (CH -OAr).

-

A series of multiplets in the aliphatic region (approx. δ 1.5-4.0 ppm) for the remaining methylene protons (-CH₂-) of the tetrahydropyran ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework:

-

A signal for the aldehyde carbonyl carbon at a highly deshielded position (δ > 190 ppm).

-

Signals for the aromatic carbons, including the ipso-carbon attached to the ether oxygen (highly deshielded) and the other ring carbons.

-

Signals corresponding to the five distinct carbons of the tetrahydropyran ring.

-

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the primary functional groups:

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde.[11]

-

Characteristic C-H stretching bands for the aldehyde proton around 2700-2900 cm⁻¹.

-

A strong band corresponding to the asymmetric C-O-C (ether) stretching vibration, typically found in the 1200-1250 cm⁻¹ region.[9]

-

Aliphatic C-H stretching bands from the THP ring just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.24.[12]

Safety and Handling

Based on available safety data for this compound and structurally related chemicals, proper handling is essential.[8][13]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13][14]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Keep away from heat and open flames.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Storing under an inert atmosphere like nitrogen is recommended for long-term stability.[6]

-

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its defined physicochemical properties, predictable reactivity centered on the aldehyde group, and the presence of the medicinally relevant tetrahydropyran scaffold make it a compound of significant interest for drug discovery and materials science. The straightforward synthesis via Williamson etherification allows for its efficient production and derivatization. A thorough understanding of its spectroscopic characteristics is vital for quality control, while adherence to established safety protocols is necessary for its safe handling and application in a research environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15034751, this compound. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11252736, 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Hydroxybenzaldehyde. Available from: [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available from: [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 79(4), 532-538. Available from: [Link]

-

NIST. Benzaldehyde, 4-butoxy-. In: NIST Chemistry WebBook. Available from: [Link]

-

NIST. Tetrahydropyran. In: NIST Chemistry WebBook. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3354. Available from: [Link]

-

Ishii, T., et al. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ChemistrySelect, 4(1), 1-5. Available from: [Link]

-

mzCloud. 4 Ethoxybenzaldehyde. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C12H14O3 | CID 15034751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 215460-40-5 [chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 215460-40-5 [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzaldehyde, 4-butoxy- [webbook.nist.gov]

- 13. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

- 16. This compound - CAS:215460-40-5 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to 4-(Tetrahydropyran-4-yloxy)benzaldehyde for Advanced Research Applications

Executive Summary

4-(Tetrahydropyran-4-yloxy)benzaldehyde is a bifunctional organic compound of increasing importance in the fields of medicinal chemistry and materials science. Its structure, which combines a reactive benzaldehyde moiety with a stable, non-polar tetrahydropyran (THP) ether, makes it a valuable synthetic intermediate and a key building block for complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the causality behind established protocols and explores its applications as a scaffold in drug discovery, supported by authoritative references and field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is most commonly referred to by its semi-systematic name, this compound.

-

IUPAC Name : The formal name assigned by the International Union of Pure and Applied Chemistry is 4-(oxan-4-yloxy)benzaldehyde .[1][2][3] The term "oxan" is the preferred IUPAC nomenclature for the tetrahydropyran ring system.

-

CAS Number : The Chemical Abstracts Service registry number for this compound is 215460-40-5 .[1][3][4] This identifier is crucial for database searches and regulatory compliance.

-

Common Synonyms : Researchers may also encounter this compound under names such as 4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde and 4-(4-Tetrahydropyranyloxy)benzaldehyde.[1][5]

Structural Analysis:

The molecule's architecture consists of two primary components linked by an ether bond:

-

A benzaldehyde core : A benzene ring substituted with a formyl group (-CHO). The reactivity of the aldehyde proton and carbonyl carbon is central to its utility in synthesis.

-

A tetrahydropyran (THP) substituent : A saturated six-membered heterocyclic ether. The THP group is connected via its C4 position to the phenolic oxygen of the benzaldehyde unit. This substituent is generally chemically robust and increases the lipophilicity of the molecule.

The linkage at the para-position (C4) of the benzene ring minimizes steric hindrance around the reactive aldehyde group, making it readily accessible for subsequent chemical transformations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, developing formulations, and ensuring safe handling. The key properties of 4-(oxan-4-yloxy)benzaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][3][4] |

| Molecular Weight | 206.24 g/mol | [1][4] |

| IUPAC Name | 4-(oxan-4-yloxy)benzaldehyde | [1][2][3] |

| CAS Number | 215460-40-5 | [1][3] |

| Appearance | White to off-white solid (typical) | Vendor Data |

| Topological Polar Surface Area | 35.5 Ų | [1][6] |

| Hydrogen Bond Acceptors | 3 | [1][6] |

| Hydrogen Bond Donors | 0 | [1][6] |

| Rotatable Bond Count | 3 | [6][7] |

Note: Some properties are computationally derived and should be confirmed experimentally for critical applications.

Synthesis and Purification: A Validated Approach

The most reliable and common method for synthesizing this compound is through a Williamson ether synthesis . This nucleophilic substitution reaction provides a high-yielding and scalable route. The rationale behind this choice is its efficiency in forming aryl ethers from phenols.

Principle of Synthesis: The synthesis involves the deprotonation of the weakly acidic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic tetrahydropyran derivative, displacing a leaving group (typically a halide or sulfonate) to form the desired ether linkage.

Detailed Experimental Protocol:

-

Materials:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Bromotetrahydropyran or 4-Chlorotetrahydropyran (1.1-1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Phenoxide Formation: To a solution of 4-hydroxybenzaldehyde in anhydrous DMF, add potassium carbonate. The choice of K₂CO₃ as the base is critical; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde. DMF is an ideal polar aprotic solvent as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. Stir the suspension at room temperature for 30-60 minutes.

-

Nucleophilic Substitution: Add 4-bromotetrahydropyran to the reaction mixture. Heat the reaction to 70-80 °C. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The product is more soluble in the organic layer. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted 4-hydroxybenzaldehyde), and finally with brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is self-validating; fractions are collected and analyzed by TLC to ensure the isolation of the pure compound.

-

Synthesis and Purification Workflow:

Caption: Williamson ether synthesis and purification workflow.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a reference for validating a successful synthesis.

| Technique | Characteristic Signature |

| ¹H NMR | ~9.9 ppm (s, 1H): Aldehydic proton (-CHO).[8] ~7.8 ppm (d, 2H): Aromatic protons ortho to the aldehyde. ~7.0 ppm (d, 2H): Aromatic protons ortho to the ether oxygen. ~4.7 ppm (m, 1H): Proton on the THP ring at the ether linkage (O-CH). ~3.5-4.0 ppm (m, 4H): Methylene protons on the THP ring adjacent to the ring oxygen (-O-CH₂-). ~1.8-2.2 ppm (m, 4H): Remaining methylene protons on the THP ring. |

| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.[8] ~163 ppm: Aromatic carbon attached to the ether oxygen. ~132 ppm: Aromatic carbons ortho to the aldehyde. ~130 ppm: Aromatic carbon attached to the aldehyde. ~115 ppm: Aromatic carbons ortho to the ether oxygen. ~73 ppm: THP carbon at the ether linkage (O-CH). ~67 ppm: THP carbons adjacent to the ring oxygen (-O-CH₂-). ~31 ppm: Remaining THP carbons. |

| FT-IR (cm⁻¹) | ~2820 & ~2720: Characteristic C-H stretches of the aldehyde.[8] ~1690: Strong C=O stretch of the aromatic aldehyde.[8] ~1600 & ~1580: C=C stretches of the aromatic ring. ~1250 & ~1050: Strong C-O stretches of the aryl ether and cyclic ether. |

| Mass Spec (ESI+) | m/z = 207.0965 [M+H]⁺: Calculated for C₁₂H₁₅O₃⁺. m/z = 229.0784 [M+Na]⁺: Calculated for C₁₂H₁₄O₃Na⁺. |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold or building block.[9][10] Its utility stems from the strategic combination of its functional groups.

-

The Aldehyde Handle: The formyl group is a versatile functional group for building molecular complexity. It readily participates in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases and chalcones, which are prominent in many classes of bioactive compounds.[10]

-

The THP Ether Moiety: The tetrahydropyran group serves several purposes in drug design. It acts as a stable, metabolically robust replacement for more labile groups. Its primary role is often to occupy a specific hydrophobic pocket in a target protein, improving binding affinity and selectivity. For instance, the THP moiety is a key structural feature in Saracatinib (AZD0530), a potent dual-specific c-Src/Abl kinase inhibitor, where it contributes to the compound's high affinity and excellent pharmacokinetic profile.[11]

The combination of these features makes this compound an ideal starting material for synthesizing libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.[11][12]

Role as a Synthetic Scaffold:

Caption: Synthetic utility as a scaffold in drug discovery.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. This compound is classified as harmful and an irritant.

-

GHS Classification: GHS07 (Harmful/Irritant).[3]

-

Hazard Statements: H302 - Harmful if swallowed.[3] May cause skin and eye irritation.

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[13]

-

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via Williamson etherification, coupled with the versatile reactivity of its aldehyde group and the favorable properties imparted by the tetrahydropyran moiety, makes it a valuable tool for drug discovery professionals. The detailed protocols, characterization data, and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this compound in the development of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chembase. (n.d.). This compound. Retrieved from [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

-

Al-Masoudi, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(19), 6614. Retrieved from [Link]

-

Green, S., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(26), 7792-7801. Retrieved from [Link]

Sources

- 1. This compound | C12H14O3 | CID 15034751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 215460-40-5 [chemicalbook.com]

- 5. This compound [215460-40-5] | King-Pharm [king-pharm.com]

- 6. 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | C12H14O3 | CID 11252736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

acid-catalyzed synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde from 4-hydroxybenzaldehyde

A-Technical-Guide-to-the-Acid-Catalyzed-Synthesis-of-4-(Tetrahydropyran-4-yloxy)benzaldehyde

Abstract

This comprehensive technical guide details the acid-catalyzed synthesis of 4-(tetrahydropyran-4-yloxy)benzaldehyde, a valuable building block in pharmaceutical and materials science. The synthesis involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This guide provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a discussion of the critical parameters that ensure a high-yield and high-purity synthesis. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical application of this important transformation.

Introduction: The Strategic Importance of Protecting Groups in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a fundamental concept.[1] Hydroxyl groups, in particular, often require temporary masking to prevent their acidic proton from interfering with subsequent reactions, especially those involving organometallic reagents or strong bases.[2] The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols and phenols due to its ease of formation, stability across a broad range of non-acidic conditions, and straightforward removal under mild acidic conditions.[3][4]

The target molecule, this compound, is a key intermediate in the synthesis of various biologically active compounds and advanced materials. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the protected hydroxyl group ensures that this site remains unreactive until its regeneration is desired. This guide will focus on the efficient and reliable synthesis of this compound from readily available starting materials.

The Reaction Mechanism: An In-Depth Look at the Acid-Catalyzed Tetrahydropyranylation

The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed process.[1] The mechanism can be elucidated through the following key steps:

-

Protonation of Dihydropyran: The acid catalyst, typically a strong acid like p-toluenesulfonic acid (p-TsOH), protonates the electron-rich double bond of DHP. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[1]

-

Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1] This step forms a new carbon-oxygen bond.

-

Deprotonation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion. This regenerates the acid catalyst and yields the neutral THP ether product, this compound.[1]

It is crucial to understand that this reaction is an equilibrium process.[5] To drive the reaction towards the product side, a slight excess of DHP is often employed.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g | 40.9 |

| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 5.2 mL (5.17 g) | 61.5 |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | 0.39 g | 2.05 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | ~10 g | - |

Reaction Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 4-hydroxybenzaldehyde is completely dissolved.

-

Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (5.2 mL, 61.5 mmol, 1.5 equivalents) dropwise over 5 minutes.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.39 g, 2.05 mmol, 0.05 equivalents) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~50 mL) to neutralize the acid catalyst. Continue adding until effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless to pale yellow oil or solid.

Critical Parameters and Troubleshooting

Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the DHP and the product.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Catalyst Choice and Loading: While p-TsOH is effective, for acid-sensitive substrates, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) can be used to minimize side reactions.[4] The catalyst loading should be kept low (1-5 mol%) to prevent polymerization of DHP.[5]

Side Reactions: The primary side reaction is the acid-catalyzed polymerization of DHP. This can be mitigated by using a mild acid catalyst, controlling the reaction temperature, and avoiding an excessive amount of catalyst.[5]

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, ensure the catalyst has not been deactivated by basic impurities. A small additional portion of the catalyst can be added. Using a slight excess of DHP can also help drive the equilibrium towards the product.[5]

-

Unexpected Byproducts: Impurities in the DHP can lead to side reactions.[5] Ensure the purity of the starting materials.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₂H₁₄O₃[6]

-

Molecular Weight: 206.24 g/mol [6]

-

Appearance: Colorless to pale yellow oil or solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, CHO), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.60-4.55 (m, 1H, O-CH-O), 3.95-3.88 (m, 2H, O-CH₂), 3.65-3.58 (m, 2H, O-CH₂), 2.05-1.95 (m, 2H, CH₂), 1.85-1.75 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.8, 162.0, 132.0, 130.2, 116.5, 74.8, 67.2, 31.8.

-

Mass Spectrometry (ESI): m/z 207.0965 [M+H]⁺.

Safety Considerations

-

3,4-Dihydro-2H-pyran (DHP): DHP is a flammable liquid and an irritant. It can form explosive peroxides upon exposure to air and light.[5] It should be stored in a tightly sealed, opaque container under an inert atmosphere.[5]

-

p-Toluenesulfonic acid (p-TsOH): p-TsOH is a corrosive solid. Avoid contact with skin and eyes.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The acid-catalyzed synthesis of this compound from 4-hydroxybenzaldehyde is a robust and reliable method for protecting the phenolic hydroxyl group. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. This guide provides the necessary technical details and practical insights to successfully implement this important synthetic transformation in a research and development setting.

References

- BenchChem. (n.d.). safe handling and storage of dihydropyran compounds.

-

Ciriminna, R., Fidalgo, A., Ilharco, L. M., & Pagliaro, M. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1662. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).

- Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism.

- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.

-

Habibi, D., & Marvi, O. (2006). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Journal of the Iranian Chemical Society, 3(4), 384-389. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Molecules. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

- Guidechem. (n.d.). 4-(TETRAHYDRO-PYRAN-2-YLOXY)-BENZALDEHYDE 74189-56-3 wiki.

- BenchChem. (n.d.). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C12H14O3 | CID 15034751 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR analysis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical principles and practical aspects of NMR spectroscopy as applied to this specific compound. It offers a detailed interpretation of spectral data, supported by established methodologies and authoritative references, to serve as a valuable resource for researchers in the field.

Introduction: The Significance of this compound and the Role of NMR

This compound is a bifunctional organic molecule that incorporates a benzaldehyde moiety and a tetrahydropyran (THP) ether. The benzaldehyde portion is a versatile pharmacophore and a key building block in the synthesis of numerous pharmaceutical agents and functional materials. The THP group, often used as a protecting group for alcohols, also influences the molecule's solubility, lipophilicity, and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, NMR analysis is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics.

This guide will provide a detailed, step-by-step analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind peak assignments and the interpretation of coupling patterns.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for preparing a sample of this compound and acquiring its ¹H and ¹³C NMR spectra.

2.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak in the ¹H NMR spectrum (δ ≈ 7.26 ppm).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can often reference the spectra to the residual solvent peak, making the addition of TMS optional.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Spectral Width | 16 ppm | 240 ppm |

| Acquisition Time | ~4 s | ~1 s |

| Relaxation Delay | 2 s | 2 s |

| Temperature | 298 K | 298 K |

These parameters serve as a starting point and may be optimized to improve spectral resolution and signal-to-noise ratio.

Figure 1: A generalized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tetrahydropyran ring.

3.1. Predicted Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (Aldehyde) | 9.8 - 10.0 | Singlet (s) | 1H | - |

| H-3, H-5 (Aromatic) | 7.8 - 7.9 | Doublet (d) | 2H | ~8-9 |

| H-2, H-6 (Aromatic) | 7.0 - 7.1 | Doublet (d) | 2H | ~8-9 |

| H-7 (THP) | 4.6 - 4.8 | Multiplet (m) | 1H | - |

| H-8, H-12 (THP, axial) | 3.5 - 3.7 | Multiplet (m) | 2H | - |

| H-8, H-12 (THP, equatorial) | 3.9 - 4.1 | Multiplet (m) | 2H | - |

| H-9, H-11 (THP, axial) | 1.8 - 2.0 | Multiplet (m) | 2H | - |

| H-9, H-11 (THP, equatorial) | 2.0 - 2.2 | Multiplet (m) | 2H | - |

3.2. Detailed Interpretation

-

Aldehydic Proton (H-1): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm.[1]

-

Aromatic Protons (H-2, H-3, H-5, H-6): The benzene ring is para-substituted, which will result in a characteristic AA'BB' spin system. This typically appears as two doublets. The protons ortho to the electron-withdrawing aldehyde group (H-3, H-5) will be deshielded and resonate further downfield (δ 7.8-7.9 ppm) compared to the protons ortho to the electron-donating ether oxygen (H-2, H-6), which will be more shielded and appear upfield (δ 7.0-7.1 ppm).[2] The ortho coupling between adjacent aromatic protons will result in a coupling constant of approximately 8-9 Hz.

-

Tetrahydropyran Protons (H-7 to H-12): The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to conformational chair-flipping and axial/equatorial environments.[3][4]

-

H-7: The methine proton at the point of attachment to the ether oxygen is the most deshielded proton on the THP ring and will appear as a multiplet around δ 4.6-4.8 ppm.

-

H-8, H-12: The methylene protons adjacent to the ring oxygen will be deshielded compared to the other methylene protons on the ring. The axial and equatorial protons are diastereotopic and will have different chemical shifts. The equatorial protons are generally more deshielded than the axial protons.

-

H-9, H-11: These methylene protons are further from the electronegative oxygen and will appear in the more upfield region of the aliphatic range. Again, the axial and equatorial protons will have distinct chemical shifts.

-

Figure 2: Molecular structure of this compound with proton numbering.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a single peak for each unique carbon atom in the molecule.

4.1. Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | 190 - 192 |

| C-4 (Aromatic, C-O) | 162 - 164 |

| C-1' (Aromatic, C-CHO) | 130 - 132 |

| C-3, C-5 (Aromatic) | 132 - 133 |

| C-2, C-6 (Aromatic) | 115 - 116 |

| C-7 (THP, C-O) | 75 - 77 |

| C-8, C-12 (THP, C-O) | 67 - 69 |

| C-9, C-11 (THP) | 30 - 32 |

4.2. Detailed Interpretation

-

Carbonyl Carbon (C-1): The carbonyl carbon of the aldehyde is the most deshielded carbon and will appear far downfield, typically in the range of δ 190-192 ppm.[5][6]

-

Aromatic Carbons:

-

C-4: The carbon atom attached to the ether oxygen (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen and will resonate around δ 162-164 ppm.

-

C-1': The ipso-carbon attached to the aldehyde group will be found around δ 130-132 ppm.

-

C-3, C-5: The carbons ortho to the aldehyde group will be in the region of δ 132-133 ppm.

-

C-2, C-6: The carbons ortho to the ether linkage will be shielded by the electron-donating effect of the oxygen and will appear more upfield, around δ 115-116 ppm.

-

-

Tetrahydropyran Carbons:

-

C-7: The methine carbon bonded to the ether oxygen is the most deshielded of the THP carbons, appearing around δ 75-77 ppm.

-

C-8, C-12: The methylene carbons adjacent to the ring oxygen will be found at approximately δ 67-69 ppm.

-

C-9, C-11: The remaining methylene carbons of the THP ring are the most shielded and will resonate in the upfield region of δ 30-32 ppm.

-

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shifts and coupling patterns of the aldehydic, aromatic, and tetrahydropyran moieties serve as unique fingerprints for this molecule. This guide has provided a detailed, predictive interpretation of these spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from related compounds. By following the outlined experimental protocols and analytical reasoning, researchers can confidently characterize this important chemical entity.

References

-

Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 36(S1), S21-S33. [Link]

-

Baiwir, M., et al. (1975). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 30(5), 1361-1369. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243-248. [Link]

-

Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. tandfonline.com [tandfonline.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde, a key building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's ionization and fragmentation behavior, offering both theoretical predictions and practical experimental protocols. Our approach is grounded in established principles of mass spectrometry, providing a robust framework for the characterization and quantification of this and structurally related molecules.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety linked to a tetrahydropyran ring via an ether bond. This unique structure imparts a combination of aromatic and aliphatic characteristics, influencing its chemical reactivity and, consequently, its behavior in a mass spectrometer.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C12H14O3 | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Monoisotopic Mass | 206.0943 g/mol | [1] |

| IUPAC Name | 4-(oxan-4-yloxy)benzaldehyde | [1] |

The presence of the aldehyde group, the aromatic ring, and the ether linkage provides multiple sites for ionization and subsequent fragmentation, leading to a rich and informative mass spectrum. Understanding these fragmentation pathways is crucial for unambiguous identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathways

While an experimental mass spectrum for this compound is not widely available in public databases, a highly probable fragmentation pattern can be predicted based on the known mass spectrometric behavior of its constituent functional groups: aromatic aldehydes and cyclic ethers. Electron Ionization (EI) is a common technique for the analysis of such molecules and is expected to produce a distinct fragmentation pattern.

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M•+), which will have a mass-to-charge ratio (m/z) of 206. The subsequent fragmentation is likely to proceed through several key pathways:

-

α-Cleavage at the Aldehyde: A characteristic fragmentation of benzaldehydes is the loss of a hydrogen radical (•H) from the aldehyde group, resulting in a stable acylium ion.

-

Cleavage of the Ether Bond: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the benzaldehyde and tetrahydropyran moieties.

-

Fragmentation of the Tetrahydropyran Ring: The tetrahydropyran ring can undergo ring-opening and subsequent fragmentation, a common pathway for cyclic ethers.

Predicted Fragmentation Scheme:

Caption: Predicted Electron Ionization fragmentation pathways of this compound.

Interpretation of Key Fragments:

-

m/z 205: This peak arises from the loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes.

-

m/z 123: This fragment likely corresponds to the 4-formylphenoxide radical, formed by cleavage of the ether bond.

-

m/z 121: A prominent peak at m/z 121, corresponding to the 4-hydroxybenzaldehyde radical cation, could be formed through a rearrangement and cleavage of the tetrahydropyran ring.

-

m/z 85: This fragment would represent the tetrahydropyranyl cation, resulting from the cleavage of the ether bond.

-

m/z 77: The phenyl cation is a common fragment in the mass spectra of benzene derivatives and would be formed by the loss of the ether and aldehyde groups.

Experimental Protocols for Mass Spectrometric Analysis

The choice of analytical technique depends on the sample matrix and the desired sensitivity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.

Sample Preparation:

-

Dissolution: Dissolve a known amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

-

Derivatization (Optional): For enhanced volatility and improved chromatographic peak shape, derivatization of the aldehyde group can be performed. A common method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[2]

-

To 100 µL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, the sample is ready for injection.

-

GC-MS Parameters:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Oven Program | 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 |

LC-MS Analysis Protocol

LC-MS is ideal for less volatile compounds or complex mixtures. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques.

Sample Preparation:

-

Dissolution: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 10 µg/mL. The presence of water is often beneficial for ESI.[3]

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

LC-MS Parameters:

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI positive or APCI positive |

| Source Temperature | 350°C (APCI) |

| Capillary Voltage | 3.5 kV (ESI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Orbitrap |

| Scan Range | m/z 50-500 |

Experimental Workflow:

Caption: General workflow for the mass spectrometric analysis of this compound.

Data Interpretation and Validation

Accurate mass measurement using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is invaluable for confirming the elemental composition of the molecular ion and its fragments. The measured mass should be within 5 ppm of the theoretical mass.

For definitive structural confirmation, tandem mass spectrometry (MS/MS) experiments are recommended. In an MS/MS experiment, the molecular ion (m/z 206) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions can then be compared to the predicted fragmentation pattern to confirm the connectivity of the molecule.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently identify this compound and its analogs in various matrices. The experimental protocols outlined in this guide provide a solid starting point for developing robust and reliable analytical methods for drug development and quality control applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chromatography Forum. (2024). LC-MS: Benzaldehyde not detecting. Retrieved from [Link]

-

Vaidyanathan, G., & Posner, G. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2148. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). 4-METHOXYBENZALDEHYDE; EI-B; MS. Retrieved from [Link]

-

Battin, E. E., & Brumaghim, J. L. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 283(1-3), 139-148. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biological Activities of 4-(Tetrahydropyran-4-yloxy)benzaldehyde

Abstract

4-(Tetrahydropyran-4-yloxy)benzaldehyde is a unique chemical entity that stands at the intersection of two pharmacologically significant structural motifs: the benzaldehyde core and the tetrahydropyran (THP) ring. While direct biological studies on this specific molecule are not extensively documented in public literature, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes information from medicinal chemistry and pharmacology to build a predictive profile of its biological activities. We hypothesize that this compound holds potential as an anticancer, anti-inflammatory, and neuroprotective agent. The benzaldehyde moiety offers a platform for diverse biological interactions, while the THP ring is known to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can participate in key hydrogen bonding interactions with protein targets.[1] This document outlines the scientific basis for these hypotheses and proposes a detailed, phased experimental workflow for their validation, from initial in vitro screening to mechanistic elucidation.

Introduction: A Molecule of Predicted Potential

In modern drug discovery, the strategic combination of well-characterized pharmacophores is a cornerstone of rational design. This compound (Figure 1) is a prime example of such a design. It is composed of a para-substituted benzaldehyde linked via an ether bond to a tetrahydropyran ring. To understand its potential, we must first deconstruct its components.

-

The Benzaldehyde Core: Benzaldehyde and its derivatives are not merely synthetic intermediates but possess a wide array of intrinsic biological activities.[2] They have been shown to exhibit antimicrobial, anti-inflammatory, antioxidant, and potent antifungal properties.[3][4] The reactive aldehyde group can form Schiff bases with amine residues in proteins, potentially leading to enzyme inhibition or modulation of protein function. This scaffold is a key building block for drugs ranging from anti-hypertensives to anticonvulsants.[2]

-

The Tetrahydropyran (THP) Moiety: The THP ring is a privileged scaffold in medicinal chemistry.[5] It is often employed as a bioisosteric replacement for a cyclohexane ring, offering reduced lipophilicity and the introduction of a polar oxygen atom capable of acting as a hydrogen bond acceptor.[1] This modification frequently leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing the drug-like properties of a molecule.[1] Numerous FDA-approved drugs, such as the anticonvulsant Topiramate and the kinase inhibitor Gilteritinib, incorporate the THP motif, highlighting its importance in achieving desirable pharmacokinetic and pharmacodynamic outcomes.[1]

The covalent linkage of these two moieties suggests that this compound could synergize their respective properties: the biological activity of the benzaldehyde core and the favorable drug-like characteristics of the THP ring. Its documented use as an intermediate in the synthesis of complex molecules, including potent Bcl-2 inhibitors, further supports its relevance in medicinal chemistry.[6][7]

| Compound Identifier | Details |

| IUPAC Name | 4-(oxan-4-yloxy)benzaldehyde |

| CAS Number | 215460-40-5[6] |

| Molecular Formula | C₁₂H₁₄O₃[6] |

| Molecular Weight | 206.24 g/mol [6] |

| Structure | |

| Table 1: Chemical Identity of this compound. |

Predicted Biological Activities & Therapeutic Hypotheses

Based on a structural analogy to known bioactive molecules, we propose three primary avenues for investigation.

Anticancer Potential

Hypothesis: The compound may exhibit antiproliferative and pro-apoptotic activity against cancer cells.

Rationale: Both benzaldehyde derivatives and THP-containing structures are well-represented in anticancer research.[8][9] Benzaldehydes have demonstrated direct cytotoxic effects, while the THP ring is a key component of several kinase inhibitors that target oncogenic signaling pathways.[1][3] Notably, this molecule's scaffold is related to intermediates used in the synthesis of Venetoclax, a highly selective Bcl-2 inhibitor that induces apoptosis in cancer cells.[7] We hypothesize that the molecule could interfere with anti-apoptotic proteins or modulate survival signaling pathways.

Proposed Mechanism of Action: A plausible mechanism involves the induction of intrinsic apoptosis. The compound may bind to and inhibit pro-survival proteins of the Bcl-2 family, leading to the release of pro-apoptotic factors, activation of caspases, and ultimately, programmed cell death.

Caption: Hypothetical Apoptosis Induction Pathway for 4-(THPO)B.

Anti-inflammatory Activity

Hypothesis: The compound may possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.

Rationale: Benzaldehyde derivatives are known to have anti-inflammatory effects.[2] Chronic inflammation is driven by signaling pathways that are often druggable. A common pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

Proposed Mechanism of Action: We propose that this compound could inhibit the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the compound would trap NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of inflammatory genes.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway.

Neuroprotective Potential

Hypothesis: The compound may exhibit neuroprotective effects relevant to neurodegenerative diseases.

Rationale: The prevalence of the THP scaffold in compounds targeting the central nervous system is notable.[5] Furthermore, hybrids of benzaldehyde and other heterocyclic scaffolds have been successfully designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[10]